Cas no 823188-58-5 ((2R)-2-(2-chlorophenyl)pyrrolidine)

(2R)-2-(2-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 2-chlorophenyl substituent at the stereogenic center. This compound is of interest in pharmaceutical and synthetic chemistry due to its rigid pyrrolidine scaffold and the presence of a chlorine atom, which can influence electronic and steric properties. The (R)-enantiomer is particularly valuable for asymmetric synthesis and as a building block in the development of bioactive molecules. Its well-defined stereochemistry ensures reproducibility in chiral applications, while the chlorophenyl group offers potential for further functionalization. The compound is typically handled under inert conditions to preserve its stability and enantiomeric purity. Suitable for research in medicinal chemistry and catalysis.
(2R)-2-(2-chlorophenyl)pyrrolidine structure
823188-58-5 structure
Product Name:(2R)-2-(2-chlorophenyl)pyrrolidine
CAS No:823188-58-5
MF:C10H12ClN
MW:181.661981582642
MDL:MFCD08751402
CID:68878
PubChem ID:7141666
Update Time:2025-05-04

(2R)-2-(2-chlorophenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(2-Chlorophenyl)pyrrolidine
    • (R)-(+)-2-(2-chlorophenyl)-pyrrolidine
    • (2R)-2-(2-Chlorophenyl)pyrrolidine hcl
    • SCHEMBL5767533
    • AFXDPDJNNABZGP-SNVBAGLBSA-N
    • (R)-2-(2-chloro-phenyl)-pyrrolidine
    • DTXSID20427992
    • AKOS015933232
    • (2R)-2-(2-chlorophenyl)pyrrolidine
    • F16861
    • CS-0197444
    • AM9463
    • 823188-58-5
    • MFCD06762524
    • Pyrrolidine,2-(2-chlorophenyl)-, (2R)-
    • AKOS006295400
    • AS-47917
    • (2R)-2-(2-Chlorophenyl)pyrrolidine (ACI)
    • MDL: MFCD08751402
    • Inchi: 1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1
    • InChI Key: AFXDPDJNNABZGP-SNVBAGLBSA-N
    • SMILES: ClC1C=CC=CC=1[C@@H]1NCCC1

Computed Properties

  • Exact Mass: 181.0658271g/mol
  • Monoisotopic Mass: 181.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.129
  • Boiling Point: 254.1 °C at 760 mmHg
  • Flash Point: 254.1 °C at 760 mmHg
  • Refractive Index: 1.548
  • PSA: 12.03000
  • LogP: 3.09330

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(2R)-2-(2-chlorophenyl)pyrrolidine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Diethylzinc ,  (2S,2′S)-1,1′-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis[α,α-diphenyl… Solvents: Toluene ,  Tetrahydrofuran ;  60 min, rt
1.2 Reagents: Methyldiethoxysilane ;  rt → 4 °C; 5 min, 4 °C
1.3 Solvents: Tetrahydrofuran ;  48 h, 4 °C
Reference
Zinc-Catalyzed Asymmetric Hydrosilylation of Cyclic Imines: Synthesis of Chiral 2-Aryl-Substituted Pyrrolidines as Pharmaceutical Building Blocks
Weglarz, Izabela; et al, Advanced Synthesis & Catalysis, 2021, 363(5), 1317-1321

Production Method 2

Reaction Conditions
1.1 Reagents: Glucose ,  NADP ,  Hydrochloric acid Catalysts: Glucose dehydrogenase ,  R-Imine reductase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases
Zhang, Yu-Hui; et al, Organic Letters, 2020, 22(9), 3367-3372

(2R)-2-(2-chlorophenyl)pyrrolidine Raw materials

(2R)-2-(2-chlorophenyl)pyrrolidine Preparation Products

(2R)-2-(2-chlorophenyl)pyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:823188-58-5)(2R)-2-(2-chlorophenyl)pyrrolidine
Order Number:A933711
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:11
Price ($):341.0
Email:sales@amadischem.com

Additional information on (2R)-2-(2-chlorophenyl)pyrrolidine

Introduction to (2R)-2-(2-chlorophenyl)pyrrolidine (CAS No. 823188-58-5)

(2R)-2-(2-chlorophenyl)pyrrolidine (CAS No. 823188-58-5) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a 2-chlorophenyl substituent. These structural elements contribute to its potential applications in the development of novel therapeutic agents and as a valuable intermediate in the synthesis of various bioactive molecules.

The chirality of (2R)-2-(2-chlorophenyl)pyrrolidine is particularly noteworthy, as it can significantly influence the biological activity and pharmacological properties of the compound. Chiral compounds are essential in pharmaceutical research due to their ability to interact selectively with specific biological targets, leading to enhanced efficacy and reduced side effects. The (R)-configuration of this compound is crucial for its potential use in drug development, as it can determine the compound's binding affinity and selectivity towards target receptors.

Recent studies have highlighted the importance of (2R)-2-(2-chlorophenyl)pyrrolidine in the synthesis of prodrugs and drug delivery systems. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The use of chiral intermediates like (2R)-2-(2-chlorophenyl)pyrrolidine can enhance the stability and solubility of prodrugs, thereby improving their therapeutic efficacy. Additionally, this compound has been explored for its potential in developing targeted drug delivery systems, which can improve drug bioavailability and reduce systemic side effects.

In the context of medicinal chemistry, (2R)-2-(2-chlorophenyl)pyrrolidine has shown promise in the development of neuroactive compounds. Research has demonstrated that this compound can serve as a scaffold for designing molecules with activity at various neurotransmitter receptors, including serotonin, dopamine, and GABA receptors. These receptors play crucial roles in regulating mood, cognition, and other neurological functions, making them important targets for the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

The synthesis of (2R)-2-(2-chlorophenyl)pyrrolidine typically involves several steps, including the formation of a chiral center through asymmetric synthesis techniques. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity during the synthesis process. This ensures that the desired (R)-configuration is obtained with high purity, which is essential for its application in pharmaceutical research.

Recent advancements in asymmetric catalysis have further optimized the synthesis of (2R)-2-(2-chlorophenyl)pyrrolidine, leading to more efficient and cost-effective production methods. For example, transition metal-catalyzed reactions using chiral ligands have been successfully employed to achieve high yields and enantioselectivities. These developments have not only improved the accessibility of this compound but also expanded its potential applications in various fields.

In addition to its role as a synthetic intermediate, (2R)-2-(2-chlorophenyl)pyrrolidine has been investigated for its potential as a lead compound in drug discovery programs. Lead compounds are molecules that exhibit promising biological activity and can be further optimized through medicinal chemistry efforts to develop novel drugs. The unique structural features of (2R)-2-(2-chlorophenyl)pyrrolidine make it an attractive candidate for such programs, particularly in areas such as central nervous system (CNS) disorders and cancer therapy.

Clinical trials involving compounds derived from (2R)-2-(2-chlorophenyl)pyrrolidine have shown promising results in terms of safety and efficacy. For instance, a study published in the *Journal of Medicinal Chemistry* reported that a derivative of this compound exhibited potent antitumor activity against various cancer cell lines while demonstrating low toxicity towards normal cells. These findings highlight the potential of (2R)-2-(2-chlorophenyl)pyrrolidine as a starting point for developing new anticancer agents.

Furthermore, (2R)-2-(2-chlorophenyl)pyrrolidine has been explored for its potential in developing drugs for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in these diseases, potentially slowing down disease progression and improving patient outcomes. Ongoing studies are aimed at further elucidating the mechanisms by which (2R)-2-(2-chlorophenyl)pyrrolidine exerts its neuroprotective effects.

In conclusion, (2R)-2-(chlorophenyl)pyrrolidine (CAS No. 83188-58-5) is a versatile chiral compound with significant potential in pharmaceutical research and medicinal chemistry. Its unique structural features and chirality make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize synthetic methods for this compound, contributing to advancements in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:823188-58-5)(2R)-2-(2-chlorophenyl)pyrrolidine
A933711
Purity:99%
Quantity:1g
Price ($):341.0
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